![molecular formula C13H17NOSi B1521769 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1203499-15-3](/img/structure/B1521769.png)
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Vue d'ensemble
Description
“6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine” is a heterocyclic compound . It has the empirical formula C13H17NOSi and a molecular weight of 231.37 .
Molecular Structure Analysis
The SMILES string of the molecule is CSi(C)c1cc2ncc(CC=C)cc2o1 . This provides a text representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid . Its LogP value, which represents its lipophilicity, is 3.10150 . This could influence its solubility and permeability characteristics.
Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine: is a compound of interest in drug design due to its structural similarity to DNA bases such as adenine and guanine. This similarity can be key in the effectiveness of antiviral and anticancer drugs. The compound’s ability to improve solubility, polarity, lipophilicity, and hydrogen bonding capacity makes it valuable in medicinal chemistry .
Antituberculosis Agents
Research has indicated that derivatives of furo[3,2-b]pyridine, like 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine , show promise as antituberculosis agents. Their structural properties allow them to interact effectively with bacterial enzymes and inhibit the growth of Mycobacterium tuberculosis .
Antimicrobial Applications
The furo[3,2-b]pyridine core is found in structures of substances with antimicrobial properties6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine could be used as a scaffold for developing new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .
Anti-inflammatory and Analgesic
Furopyridine derivatives have been studied for their anti-inflammatory and analgesic activities6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine may serve as a precursor for compounds that can modulate inflammatory pathways and provide pain relief .
Antihypertensive Drugs
The furopyridine scaffold is a component of some antihypertensive drugs. Derivatives of 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine could be explored for their potential to treat hypertension by acting on vascular smooth muscles or influencing diuretic pathways .
Anticancer Research
Due to its structural features, 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine could be utilized in the synthesis of anticancer agents. Its ability to interact with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a compound of interest in oncology .
Antiviral Therapeutics
Compounds with a furopyridine core, such as 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine , are often structurally similar to nucleoside analogs, making them potential candidates for antiviral therapeutics. They could be designed to interfere with viral replication processes .
Chemical Synthesis and Material Science
In the field of chemical synthesis, 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine is used by researchers as a unique chemical for early discovery. Its properties may contribute to the development of new materials with specific desired characteristics .
Propriétés
IUPAC Name |
trimethyl-(6-prop-2-enylfuro[3,2-b]pyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-5-6-10-7-12-11(14-9-10)8-13(15-12)16(2,3)4/h5,7-9H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIXFIRSSFJEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674114 | |
| Record name | 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine | |
CAS RN |
1203499-15-3 | |
| Record name | 6-(2-Propen-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



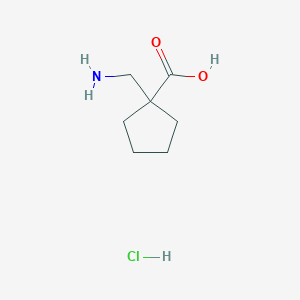
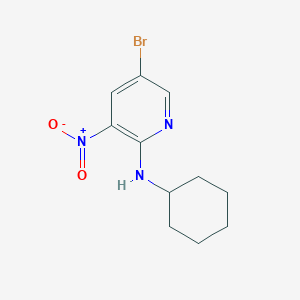

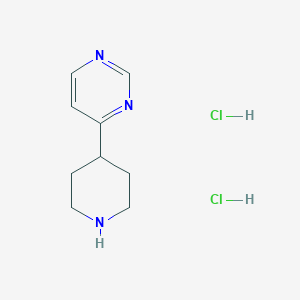
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)




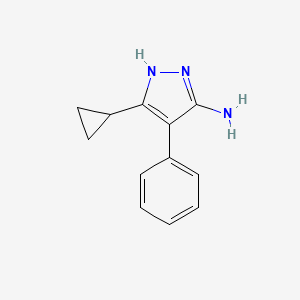

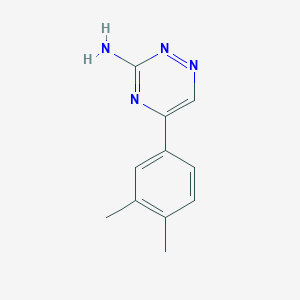
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)
